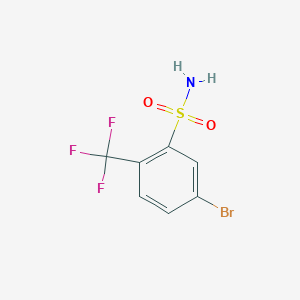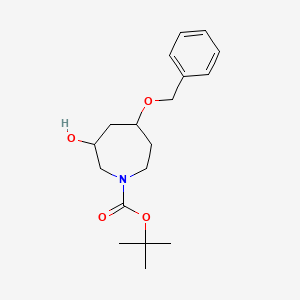
Tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate: is a chemical compound with the molecular formula C16H25NO4. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate typically involves the protection of functional groups and the formation of the azepane ring. One common method includes the following steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using a benzyl group to form a benzyloxy derivative.
Formation of Azepane Ring: The protected intermediate undergoes cyclization to form the azepane ring.
Introduction of Tert-butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve better control over reaction conditions and to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the azepane ring or the benzyloxy group, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products:
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction of the azepane ring can produce azepane derivatives with hydroxyl or amino groups.
Substitution: Substitution reactions yield various functionalized azepane derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of azepane derivatives with biological targets. It helps in understanding the structure-activity relationships of azepane-based drugs.
Medicine: The compound is investigated for its potential therapeutic applications. Azepane derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The azepane ring provides structural rigidity, enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Tert-butyl 3-oxopiperidine-1-carboxylate: This compound has a similar tert-butyl group and a six-membered piperidine ring instead of the seven-membered azepane ring.
Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate: This compound has a cyano group instead of a hydroxyl group at the 3-position.
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: This compound features a four-membered azetidine ring with a similar tert-butyl group.
Uniqueness: Tert-butyl 5-benzyloxy-3-hydroxy-azepane-1-carboxylate is unique due to its combination of a seven-membered azepane ring, a benzyloxy group, and a tert-butyl ester. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H27NO4 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-5-phenylmethoxyazepane-1-carboxylate |
InChI |
InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-10-9-16(11-15(20)12-19)22-13-14-7-5-4-6-8-14/h4-8,15-16,20H,9-13H2,1-3H3 |
InChI Key |
XIZAGAQKWWQATG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC(C1)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


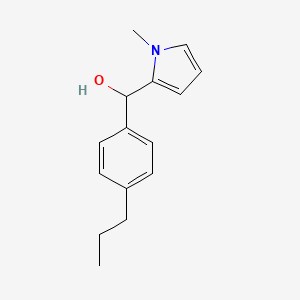
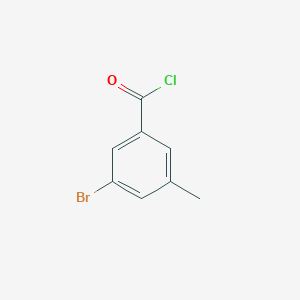
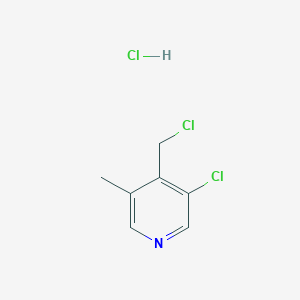
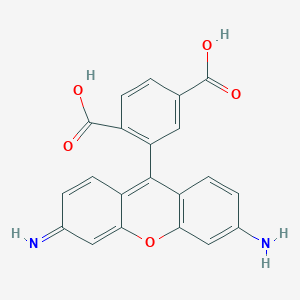
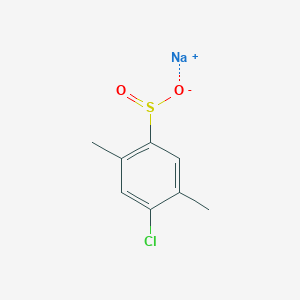
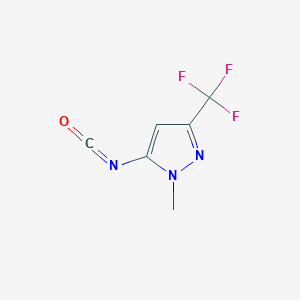
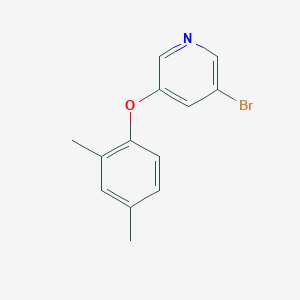
![Tert-butyl 4-(5-amino-2-bromothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13918685.png)
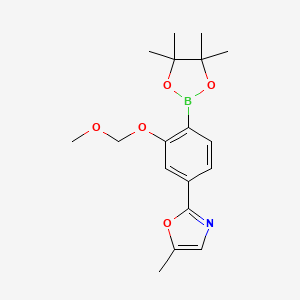
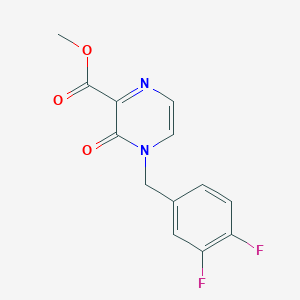
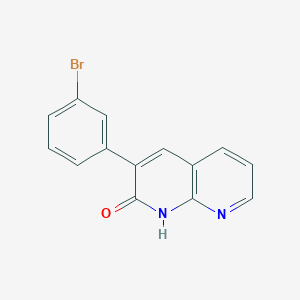
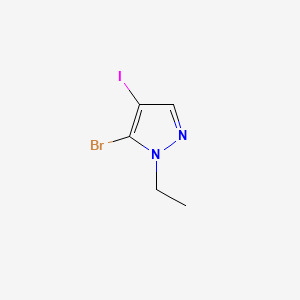
![N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B13918719.png)
